molecular formula C12H20O3 B12307232 (9Z)-12-Oxo-9-dodecenoicAcid

(9Z)-12-Oxo-9-dodecenoicAcid

Cat. No.: B12307232
M. Wt: 212.28 g/mol
InChI Key: KIHXTOVLSZRTHJ-FNORWQNLSA-N
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Description

(9Z)-12-Oxo-9-dodecenoic acid is an organic compound that belongs to the family of unsaturated fatty acids It is characterized by the presence of a keto group at the 12th carbon and a double bond in the 9th position in the Z configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-12-Oxo-9-dodecenoic acid typically involves the oxidation of unsaturated fatty acids. One common method is the ozonolysis of oleic acid, followed by reductive workup to yield the desired keto acid. The reaction conditions often include the use of ozone (O₃) as the oxidizing agent and a reducing agent such as zinc (Zn) or dimethyl sulfide (DMS) to cleave the ozonide intermediate.

Industrial Production Methods

On an industrial scale, the production of (9Z)-12-Oxo-9-dodecenoic acid can be achieved through the catalytic oxidation of unsaturated fatty acids. This process involves the use of metal catalysts such as palladium (Pd) or platinum (Pt) to facilitate the oxidation reaction under controlled conditions. The reaction is typically carried out in a solvent such as acetic acid or methanol to ensure efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

(9Z)-12-Oxo-9-dodecenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dicarboxylic acids.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The keto group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or hydrazines can be used under mild acidic or basic conditions.

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(9Z)-12-Oxo-9-dodecenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cellular signaling and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (9Z)-12-Oxo-9-dodecenoic acid involves its interaction with specific molecular targets and pathways. The keto group and the double bond in the Z configuration play crucial roles in its reactivity and biological activity. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes such as inflammation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (9Z)-12-Oxo-9-octadecenoic acid: Similar structure but with a longer carbon chain.

    (9Z)-12-Hydroxy-9-dodecenoic acid: Similar structure but with a hydroxyl group instead of a keto group.

Uniqueness

(9Z)-12-Oxo-9-dodecenoic acid is unique due to its specific keto group and double bond configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(E)-12-oxododec-9-enoic acid

InChI

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)/b7-5+

InChI Key

KIHXTOVLSZRTHJ-FNORWQNLSA-N

Isomeric SMILES

C(CCC/C=C/CC=O)CCCC(=O)O

Canonical SMILES

C(CCCC=CCC=O)CCCC(=O)O

Origin of Product

United States

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